molecular formula C8H9ClN2O2 B13631253 ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine

Katalognummer: B13631253
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: ZUYDFOHXYUEREB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol This compound features a benzodioxole ring substituted with a chloromethyl group and a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides, while nucleophilic substitution of the chloromethyl group can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is unique due to its specific structure, which combines a benzodioxole ring with a chloromethyl group and a hydrazine moiety. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H9ClN2O2

Molekulargewicht

200.62 g/mol

IUPAC-Name

(7-chloro-1,3-benzodioxol-5-yl)methylhydrazine

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-10)2-7-8(6)13-4-12-7/h1-2,11H,3-4,10H2

InChI-Schlüssel

ZUYDFOHXYUEREB-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C(=CC(=C2)CNN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.